DHFR Off-Target Liability vs. Classical Antifolates
5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one exhibits weak inhibition of human DHFR with an IC50 >10,000 nM [1]. In contrast, classical 2,4-diaminofuro[2,3-d]pyrimidine antifolates (e.g., N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid) demonstrate potent DHFR inhibition with IC50 values ranging from 10^-6 to 10^-8 M (1-100 nM) [2]. This >100-fold difference in DHFR affinity indicates that the 5,6-dimethyl-4(3H)-one scaffold lacks the structural features required for high-affinity DHFR binding, making it a cleaner starting point for kinase-targeted programs where DHFR-mediated toxicity is a concern.
| Evidence Dimension | DHFR Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 >10,000 nM |
| Comparator Or Baseline | Classical 2,4-diaminofuro[2,3-d]pyrimidines: IC50 1-100 nM |
| Quantified Difference | >100-fold lower potency |
| Conditions | Recombinant human DHFR, in vitro enzyme assay |
Why This Matters
Procurement for kinase inhibitor programs benefits from reduced DHFR-mediated off-target liability, simplifying downstream toxicity profiling.
- [1] BindingDB. (2026). BDBM50203226: Affinity Data for 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one. BindingDB. View Source
- [2] Gangjee, A., et al. (1994). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 37(8), 1169-1176. https://doi.org/10.1021/jm00034a015 View Source
